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dimethylformamide;hydrochloride

Cat. No.: B1625242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

N,N-dimethylformamide hydrochloride (DMF·HCl). The following sections detail the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the

experimental protocols for their acquisition. This document is intended to serve as a valuable

resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary
The formation of the hydrochloride salt of N,N-dimethylformamide occurs through the

protonation of the carbonyl oxygen. This structural change significantly influences the

spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy. The data

presented below summarizes the key spectroscopic features of both N,N-dimethylformamide

(DMF) and its hydrochloride salt for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the DMF molecule at the carbonyl oxygen atom leads to an increase in the

double bond character of the C-N bond. This restricted rotation results in the diastereotopicity
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of the two methyl groups, making them chemically non-equivalent. Consequently, separate

signals are observed for the two methyl groups in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

N,N-

Dimethylformami

de

CDCl₃ 8.02 Singlet CHO

2.97 Singlet N-CH₃ (trans)

2.88 Singlet N-CH₃ (cis)

N,N-

Dimethylformami

de·HCl

D₂O ~8.5 (Estimated) Singlet CHO

~3.2 (Estimated) Singlet N-CH₃

~3.0 (Estimated) Singlet N-CH₃

~11-12

(Estimated,

broad)

Singlet O-H

Note: Chemical shifts for N,N-Dimethylformamide·HCl are estimated based on the expected

deshielding effects of protonation. The exact values can vary depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

N,N-

Dimethylformamide
CDCl₃ 162.5 C=O

36.2 N-CH₃ (trans)

31.1 N-CH₃ (cis)

N,N-

Dimethylformamide·H

Cl

D₂O ~165 (Estimated) C=O-H⁺

~38 (Estimated) N-CH₃

~33 (Estimated) N-CH₃

Note: In acidic solution, the signal for the methyl carbons of N,N-dimethylformamide

hydrochloride is observed as a doublet, confirming O-protonation.[1] The chemical shifts are

estimated based on expected downfield shifts upon protonation.

Infrared (IR) Spectroscopy
The IR spectrum of N,N-dimethylformamide hydrochloride is expected to show significant

differences compared to the neutral molecule, primarily due to the O-H bond formation and the

change in the C=O bond character.

Table 3: Key IR Absorption Bands
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Wavenumber
(cm⁻¹) (Neutral
DMF)

Intensity Assignment
Expected Change
in DMF·HCl

2930, 2870 Medium C-H stretch (methyl) Minimal change

1675 Strong C=O stretch (Amide I)

Shift to lower

frequency (~1650-

1630 cm⁻¹) due to

reduced double bond

character and

hydrogen bonding.

1450, 1380 Medium C-H bend (methyl) Minimal change

1260, 1095 Strong C-N stretch

Shift to higher

frequency due to

increased double

bond character.

- - -

Appearance of a

broad O-H stretching

band (~3300-2500

cm⁻¹).

Mass Spectrometry (MS)
Under typical electron ionization (EI) conditions, N,N-dimethylformamide hydrochloride is

expected to thermally decompose to HCl and DMF, resulting in a mass spectrum identical to

that of neutral DMF. However, using a soft ionization technique like Electrospray Ionization

(ESI) in positive ion mode, the protonated molecule [M+H]⁺ can be readily observed.

Table 4: Mass Spectrometry Data (ESI-MS)
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Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragment Ions
(m/z)

N,N-

Dimethylformamide·H

Cl

ESI (+) 74.0606 44, 30, 28

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of N,N-

dimethylformamide hydrochloride.

NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy of N,N-Dimethylformamide Hydrochloride

Sample Preparation: Dissolve approximately 10-20 mg of N,N-dimethylformamide

hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or

CD₃OD). Ensure the sample is fully dissolved.

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

Parameters for ¹H NMR:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-15 ppm.

Relaxation Delay: 1-2 seconds.

Parameters for ¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Spectral Width: 0-200 ppm.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak

or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of N,N-Dimethylformamide

Hydrochloride

Sample Preparation: Place a small amount of the solid N,N-dimethylformamide

hydrochloride powder directly onto the ATR crystal.

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample.

Data Processing: The instrument software will automatically perform the Fourier transform

and ratio the sample spectrum against the background spectrum to generate the final

absorbance or transmittance spectrum.

Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) of N,N-Dimethylformamide Hydrochloride
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Sample Preparation: Prepare a dilute solution of N,N-dimethylformamide hydrochloride

(approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of

methanol and water or acetonitrile and water, often with a small amount of formic acid (0.1%)

to promote ionization.

Instrument: A mass spectrometer equipped with an electrospray ionization source.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

MS Parameters (Positive Ion Mode):

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas Flow: Adjust to obtain a stable spray.

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

Mass Range: Scan a range appropriate to observe the protonated molecule (e.g., m/z 50-

200).

Data Analysis: Identify the [M+H]⁺ ion, which will have an m/z corresponding to the

molecular weight of DMF plus a proton.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of N,N-dimethylformamide hydrochloride.
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Spectroscopic Analysis Workflow for N,N-Dimethylformamide Hydrochloride
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Caption: Logical workflow for the spectroscopic analysis of N,N-dimethylformamide

hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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